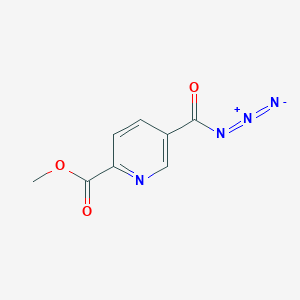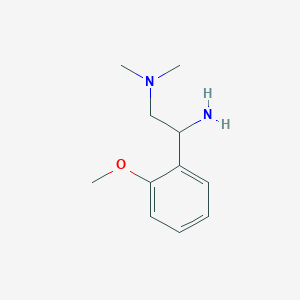![molecular formula C11H13BrClNO2 B8498834 N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide](/img/structure/B8498834.png)
N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide
概述
描述
N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide is a synthetic organic compound characterized by the presence of a brominated phenyl ring, a hydroxyl group, and a chloroacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide typically involves multiple steps:
Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.
Hydroxylation: The brominated phenyl compound is then subjected to hydroxylation to introduce the hydroxyl group at the 2-position.
Acetamidation: The final step involves the reaction of the hydroxylated bromophenyl compound with chloroacetyl chloride to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate each step of the synthesis.
化学反应分析
Types of Reactions
N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroacetamide moiety under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated phenyl compound.
Substitution: Formation of substituted acetamide derivatives.
科学研究应用
N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- N-[1-(3-Chloro-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide
- N-[1-(3-Bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-bromo-acetamide
- N-[1-(3-Bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-hydroxy-acetamide
Uniqueness
N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C11H13BrClNO2 |
|---|---|
分子量 |
306.58 g/mol |
IUPAC 名称 |
N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]-2-chloroacetamide |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(7-15,14-10(16)6-13)8-3-2-4-9(12)5-8/h2-5,15H,6-7H2,1H3,(H,14,16) |
InChI 键 |
YMUDVPSEDCDDMR-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(C1=CC(=CC=C1)Br)NC(=O)CCl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1h-Imidazole,2-(4-chlorophenyl)-1-[4-(methylsulfonyl)phenyl]-4-[(phenylthio)methyl]-](/img/structure/B8498770.png)
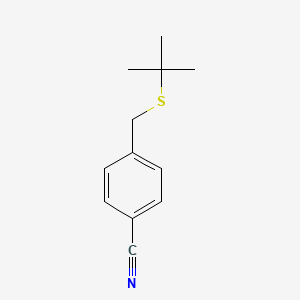
![(S)-3-[1-(4-bromo-phenyl)-ethyl]-1,1-dimethyl-urea](/img/structure/B8498778.png)
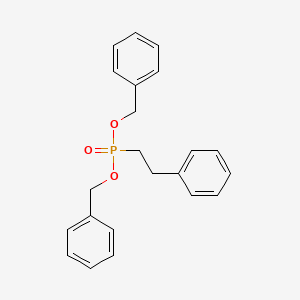

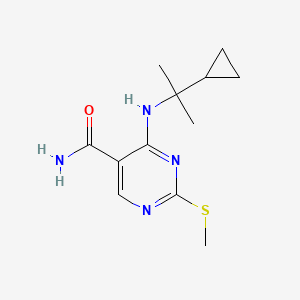

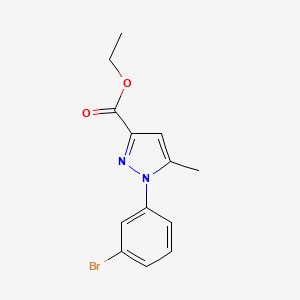
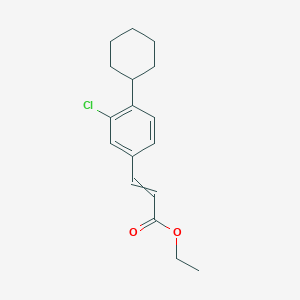
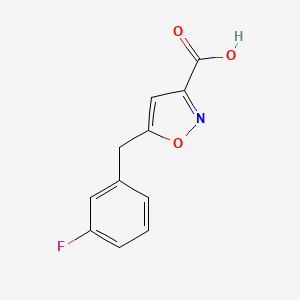
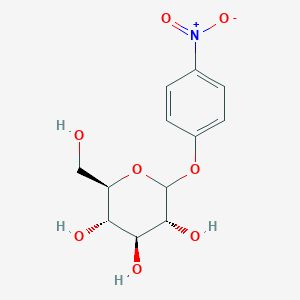
![4-[N-(3-pyridyl)amino]benzonitrile](/img/structure/B8498818.png)
